3-benzamido-N-(3-methoxyphenyl)benzamide
Description
3-Benzamido-N-(3-methoxyphenyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzamido group at the 3-position and a 3-methoxyphenyl group at the N-position. The compound has garnered interest in agrochemical research, particularly as a precursor or analog of meta-diamide insecticides such as broflanilide (Table 1) . Its structural flexibility allows for modifications that enhance target binding or metabolic stability, making it a scaffold of interest in drug and pesticide design.
Properties
IUPAC Name |
3-benzamido-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-12-6-11-18(14-19)23-21(25)16-9-5-10-17(13-16)22-20(24)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQMACZBQJBLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 3-methoxyaniline attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the benzamide moieties can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(3-methoxyphenyl)benzamide.
Reduction: Formation of 3-benzamido-N-(3-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-benzamido-N-(3-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For example, it can act as a noncompetitive antagonist for certain receptors by binding to a site within the receptor channel, thereby blocking its function. This interaction can inhibit the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Agrochemical Potency :
- Broflanilide and its metabolite DM-8007 exhibit superior insecticidal activity compared to 3-benzamido-N-(3-methoxyphenyl)benzamide. The introduction of fluorine and bromine atoms in DM-8007 enhances lipophilicity and target binding, critical for pesticidal efficacy .
- In contrast, the methoxy group in this compound may reduce metabolic degradation, as seen in similar compounds with electron-donating substituents .
Receptor Selectivity :
- SC211, a piperazine-substituted analog, shows high affinity for D4R (Tanimoto similarity score = 0.19), whereas this compound lacks significant dopamine receptor activity, highlighting the importance of the piperazine moiety in neuroactive compounds .
Tubulin Binding :
Table 2: Physicochemical Properties of Selected Analogues
*Estimated based on analogous structures.
Key Insights:
- log P and Bioavailability : The higher log P of broflanilide and DM-8007 correlates with their enhanced membrane permeability and insecticidal activity compared to the less lipophilic this compound .
- Synthetic Accessibility : The target compound’s synthesis mirrors methods for fluorinated benzamides (e.g., reduction of nitro groups followed by amidation), but avoids complex halogenation steps required for broflanilide .
Molecular Interactions and Docking Studies
- Glucokinase Activation : Sulfamoyl benzamide derivatives (e.g., compound 10 in ) form hydrogen bonds with Arg63 in glucokinase, a feature shared with this compound’s amide group. However, the methoxy substituent may sterically hinder binding in some conformations .
- Tubulin Binding : Analogues with halogen substituents (e.g., 3-chloro or trifluoromethyl) exhibit stronger van der Waals interactions with tubulin’s hydrophobic pockets compared to the methoxy group, which prioritizes hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
